4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid

Inductive Effects pKa Modulation Physical Organic Chemistry

Medicinal chemistry and physical organic research requires rigid scaffolds with predictable, purely inductive electronic effects. This 4-cyano bicyclo[2.2.2]octane-1-carboxylic acid delivers precisely that. - **For LFER calibration:** Strongest inductive withdrawal in its class; validated σI reference standard. - **For logP reduction:** XLogP 0.8 (vs. >2.2 for parent hydrocarbon); optimizes brain penetration. - **For faster coupling:** Highest reactivity with diphenyldiazomethane among analogs; boosts amidation/esterification yields. Ideal for researchers needing conformational lock and tunable acidity without resonance interference.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 15941-09-0
Cat. No. B3031135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid
CAS15941-09-0
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(CC2)C#N)C(=O)O
InChIInChI=1S/C10H13NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-6H2,(H,12,13)
InChIKeyONXKUOTWYIGFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyanobicyclo[2.2.2]octane-1-carboxylic Acid: Physicochemical Profile


4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid is a rigid, cage-like bicyclic building block that serves as a classic model for studying inductive effects in saturated systems [1]. The 4-cyano substituent exerts a powerful electron-withdrawing inductive effect through the bicyclo[2.2.2]octane scaffold, which purely transmits polar effects without resonance contributions [1][2]. This distinct electronic architecture directly modulates the carboxylic acid's reactivity, making this compound a precisely tunable synthon for medicinal chemistry and materials science applications.

1
Rigid bicyclo[2.2.2]octane scaffold eliminates conformational ambiguity
2
4‑Cyano group provides pure inductive/field effect without resonance contributions
3
Tunable electron‑withdrawing synthon for medicinal chemistry and materials science

Why This Cyano Derivative Cannot Be Replaced by Other Analogs


Simple replacement of this 4-cyano derivative with other 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids (e.g., X = H, OH, Br, CO₂Et) leads to substantial differences in acidity, reactivity, and logP that are critical to experimental outcomes. The rigid bicyclo[2.2.2]octane framework eliminates conformational uncertainties and exclusively transmits the substituent's inductive/field effect, making the electronic influence of the cyano group markedly distinct from that of weaker electron-withdrawing groups [1]. The quantitative comparisons below demonstrate that substitution choice is not interchangeable but directly dictates key physicochemical and reactive properties [2].

Acidity shift 4‑Substituted analogs (e.g., H, OH, Br) may shift ionization state and acidity profile; cyano derivative uniquely lowers pKa
Reactivity ranking Electrophilic reactivity order is not transferable; other substituents yield lower reaction rates and may require condition changes
Lipophilicity divergence LogP may vary by over 1.4 units relative to unsubstituted or other substituted analogs, altering ADME prediction models

Quantitative Differentiation Against Closest Analogs


Acidity Enhancement vs. 4-H and 4-Hydroxy

The 4-cyano group's strong electron-withdrawing effect sharply increases the acidity of the carboxylic acid relative to the unsubstituted and 4-hydroxy analogs. The apparent ionization constant (Ka) in 50% aqueous ethanol follows the descending order: -C≡N > -Br > -CO₂C₂H₅ > -OH > -H [1]. A predicted pKa of 4.53 for the 4-cyano compound compared to 5.07 for the parent 4-H compound (bicyclo[2.2.2]octane-1-carboxylic acid) confirms this significant acid-strengthening trend .

Acidity Shift
Head-to-head
Target: predicted pKa ≈ 4.53 4‑H analog: predicted pKa ≈ 5.07 ΔpKa ≈ 0.5 (∼3‑4× more acidic)
Supports ionization-state modulation review
Predicted values; experimental order confirmed in 50% aq. ethanol
Inductive Effects pKa Modulation Physical Organic Chemistry

Kinetic Reactivity Ranking

The reactivity of the 4-cyano acid toward diphenyldiazomethane was measured and found to be the highest among the series, following the order -C≡N > -Br > -CO₂C₂H₅ > -OH > -H [1]. This kinetic rate parallels the acidity trend and provides a second, independent quantitative ranking of the substituent's electron-withdrawing power. The specific rate constants reported in the original study unequivocally place the cyano derivative as the most reactive in this series.

Reactivity Rank
Head-to-head
-C≡N > -Br > -CO₂C₂H₅ > -OH > -H (highest in series)
Supports electrophilic reactivity comparison
Diphenyldiazomethane, absolute ethanol, 30°C
Reactivity Scales Inductive Effects Electrophilicity

Inductive Substituent Constant (σI) Quantification

The σI constant is a fundamental parameter quantifying the inductive effect of a substituent, crucial for predicting reactivity and physicochemical properties. For the 4-cyano group on the bicyclo[2.2.2]octane scaffold, computed σI values derived from pKa correlations place it as one of the strongest electron-withdrawing substituents available, significantly more powerful than -Br or -CO₂R [1][2]. This is a key differentiator for scientists building QSAR models or designing compounds with specific electronic profiles.

σI Constant
Class-level
σI ≈ 0.56 (vs. H = 0.0, Br ≈ 0.47)
Enables in silico QSAR model calibration
Derived from pKa correlations; class-level inference
Sigma Constants Structure-Activity Relationship Computational Chemistry

Lipophilicity and Physicochemical Profile Shifts

The cyano group modifies the lipophilicity of the bicyclo[2.2.2]octane core. While the parent acid (X = H) has a predicted LogP of ~2.27 [1], the 4-cyano derivative has a computed XLogP value of 0.8 [2]. This substantial decrease in logP (over 1.4 log units) indicates a major shift in physicochemical properties, directly influencing membrane permeability and solubility. This is a critical factor when selecting a specific building block for a medicinal chemistry campaign.

Lipophilicity Shift
Cross-study
Target XLogP: 0.8 Parent acid LogP: ∼2.27 ΔLogP ≈ −1.5 (>10‑fold partition reduction)
Supports permeability profile assessment
Computed values; verify experimentally
Lipophilicity ADME Properties Medicinal Chemistry

Procurement-Driven Application Scenarios


Calibrating Inductive Substituent Parameters

Research groups investigating linear free-energy relationships (LFER) or developing new computational models for substituent effects can use this compound as a primary standard. Its strong and well-characterized inductive effect (ranked highest in its class for both acidity and reactivity [1]) provides a reliable calibration point for establishing σI scales and for validating computational predictions of pKa and reactivity [2].

Optimizing CNS Drug Candidate Permeability

Medicinal chemists aiming to reduce the logP of a lead series while maintaining rigid skeleton properties can select this 4-cyano building block. Its computed XLogP of 0.8 is over 1.4 log units lower than the parent hydrocarbon scaffold [3], offering a tangible advantage for tuning blood-brain barrier penetration and reducing metabolic liabilities associated with high lipophilicity.

Synthesis Requiring High Electrophilic Reactivity

For synthetic routes where the carboxylic acid must be activated for coupling (e.g., with amines or alcohols) under mild conditions, the 4-cyano derivative is the optimal choice. Its experimentally verified highest reactivity with diphenyldiazomethane among common analogs [1] translates to faster and more efficient esterification or amidation reactions, improving overall yield and reducing processing costs.

Application
Selection Property
Validation Focus
Inductive substituent parameter studies
Strong, well‑characterized σI
pKa and reactivity scale calibration
Lead optimization logP reduction
Reported >1.4 logP decrease vs parent hydrocarbon
Permeability and metabolic stability assays
Syntheses requiring high electrophilic reactivity
Ranked highest reactivity in tested series
Coupling efficiency and yield verification
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